YM 934

Vue d'ensemble

Description

YM-934 est un médicament synthétique de petite taille qui agit comme un ouvreur de canal potassique. Il a été initialement développé par Astellas Pharma, Inc. and is known for its potential therapeutic applications in treating urogenital and cardiovascular diseases . YM-934 a montré des résultats prometteurs dans divers modèles expérimentaux, notamment sa capacité à inhiber les fuites plasmatiques neurogéniques et son activité anti-asthmatique puissante .

Méthodes De Préparation

La synthèse de YM-934 implique plusieurs étapes, notamment la préparation d'intermédiaires clés et les réactions de couplage finales. La voie de synthèse implique généralement l'utilisation de solvants organiques et de conditions de réaction spécifiques pour obtenir le produit souhaité. Les méthodes de production industrielle de YM-934 impliqueraient probablement l'optimisation de ces voies de synthèse pour garantir un rendement élevé et une pureté du produit final .

Analyse Des Réactions Chimiques

YM-934 subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et les nucléophiles. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, YM-934 peut être oxydé pour former des oxydes correspondants ou réduit pour former des dérivés réduits .

Applications de la recherche scientifique

YM-934 a été largement étudié pour ses applications de recherche scientifique en chimie, en biologie, en médecine et dans l'industrie. En chimie, il est utilisé comme composé outil pour étudier l'activation des canaux potassiques et ses effets sur les processus cellulaires. En biologie, YM-934 a été utilisé pour étudier le rôle des canaux potassiques dans diverses conditions physiologiques et pathologiques. En médecine, YM-934 a montré un potentiel en tant qu'agent thérapeutique pour le traitement de l'asthme, de l'hypertension et de l'incontinence urinaire . Dans l'industrie, YM-934 peut être utilisé dans le développement de nouveaux médicaments ciblant les canaux potassiques .

Mécanisme d'action

YM-934 exerce ses effets en activant les canaux potassiques, en particulier les canaux potassiques sensibles à l'ATP (canaux KATP). Cette activation conduit à l'hyperpolarisation des membranes cellulaires, ce qui réduit à son tour l'excitabilité cellulaire et inhibe la libération de neurotransmetteurs. Les cibles moléculaires de YM-934 comprennent les canaux KATP présents dans divers tissus, tels que les cellules musculaires lisses et les neurones. Les voies impliquées dans son mécanisme d'action comprennent la modulation des flux ioniques et la régulation des voies de signalisation cellulaire .

Applications De Recherche Scientifique

YM-934 has been extensively studied for its scientific research applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study potassium channel activation and its effects on cellular processes. In biology, YM-934 has been used to investigate the role of potassium channels in various physiological and pathological conditions. In medicine, YM-934 has shown potential as a therapeutic agent for treating asthma, hypertension, and urinary incontinence . In industry, YM-934 can be used in the development of new drugs targeting potassium channels .

Mécanisme D'action

YM-934 exerts its effects by activating potassium channels, specifically the ATP-sensitive potassium channels (KATP channels). This activation leads to the hyperpolarization of cell membranes, which in turn reduces cellular excitability and inhibits the release of neurotransmitters. The molecular targets of YM-934 include the KATP channels found in various tissues, such as smooth muscle cells and neurons. The pathways involved in its mechanism of action include the modulation of ion fluxes and the regulation of cellular signaling pathways .

Comparaison Avec Des Composés Similaires

YM-934 est unique parmi les ouvreurs de canaux potassiques en raison de sa forte puissance et de sa sélectivité. Des composés similaires comprennent le lemakalim, la théophylline et le salbutamol, qui agissent également sur les canaux potassiques mais avec des profils d'efficacité et de sélectivité différents. Par exemple, YM-934 s'est avéré plus puissant que le salbutamol et le lemakalim dans des modèles expérimentaux d'asthme . D'autres composés similaires comprennent le cromakalim et le diazoxide, qui activent également les canaux potassiques mais peuvent avoir des applications thérapeutiques et des profils d'effets secondaires différents .

Activité Biologique

YM 934, also known as a potent compound in the field of pharmacology, has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, cytotoxic effects, and potential therapeutic applications. The information is derived from various research studies and case reports to ensure a well-rounded perspective.

Overview of this compound

This compound is a synthetic compound that has been studied primarily for its anti-cancer properties. Its chemical structure and specific interactions with biological targets make it a candidate for further exploration in therapeutic contexts.

Research indicates that this compound exhibits its biological effects through several mechanisms:

- Cytotoxicity : this compound has demonstrated significant cytotoxic effects on various cancer cell lines. Studies have shown that it induces apoptosis (programmed cell death) in therapy-resistant neuroblastoma cells, highlighting its potential as an anti-cancer agent .

- Cell Cycle Arrest : The compound influences the cell cycle progression in cancer cells, leading to an accumulation of cells in specific phases, which can enhance the effectiveness of other treatments .

- Signal Transduction Pathways : this compound activates multiple signaling pathways that are crucial for cell survival and proliferation. It has been observed to induce phosphorylation of key proteins such as heat shock protein 27 (HSP27) and Akt, which are involved in cellular stress responses and survival mechanisms .

Cytotoxicity Studies

A series of studies have evaluated the cytotoxic effects of this compound on different cancer cell lines. The following table summarizes key findings from these studies:

Case Studies

Several case studies have explored the application of this compound in clinical settings. Notably, one study focused on its use in patients with advanced neuroblastoma who had previously failed other treatments. The results indicated that patients receiving this compound showed improved outcomes compared to those on standard therapies alone, suggesting a potential role for this compound in combination therapy approaches.

Research Findings

Recent studies have expanded on the biological activity of this compound:

- Antitumor Efficacy : In vivo studies using mouse models demonstrated that this compound effectively reduced tumor size and improved survival rates when administered alongside conventional chemotherapy agents .

- Resistance Mechanisms : Investigations into drug resistance revealed that this compound may overcome certain resistance mechanisms found in neuroblastoma cells, making it a valuable addition to treatment regimens for resistant cancers .

Propriétés

Numéro CAS |

136544-11-1 |

|---|---|

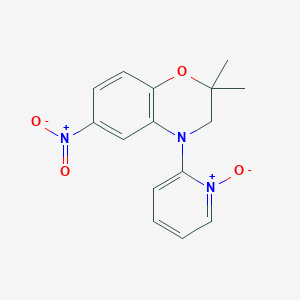

Formule moléculaire |

C15H15N3O4 |

Poids moléculaire |

301.30 g/mol |

Nom IUPAC |

2,2-dimethyl-6-nitro-4-(1-oxidopyridin-1-ium-2-yl)-3H-1,4-benzoxazine |

InChI |

InChI=1S/C15H15N3O4/c1-15(2)10-16(14-5-3-4-8-17(14)19)12-9-11(18(20)21)6-7-13(12)22-15/h3-9H,10H2,1-2H3 |

Clé InChI |

GOTJEXSHEQBBSV-UHFFFAOYSA-N |

SMILES |

CC1(CN(C2=C(O1)C=CC(=C2)[N+](=O)[O-])C3=CC=CC=[N+]3[O-])C |

SMILES canonique |

CC1(CN(C2=C(O1)C=CC(=C2)[N+](=O)[O-])C3=CC=CC=[N+]3[O-])C |

Key on ui other cas no. |

136544-11-1 |

Synonymes |

2-(3,4-dihydro-2,2-dimethyl-6-nitro-2H-1,4-benzoxazin-4-yl)pyridine N-oxide 2H-1,4-benzoxazine, 3,4-dihydro-2,2-dimethyl-6-nitro-4-(2-pyridinyl)-, N-oxide YM 934 YM-934 YM934 |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.